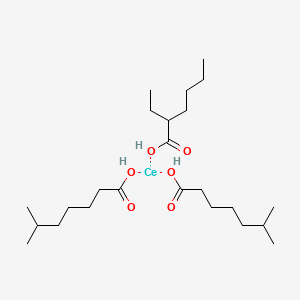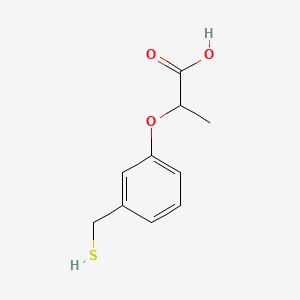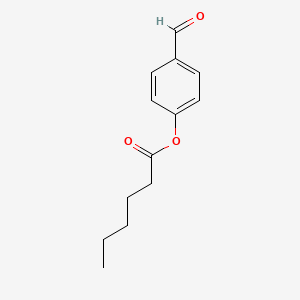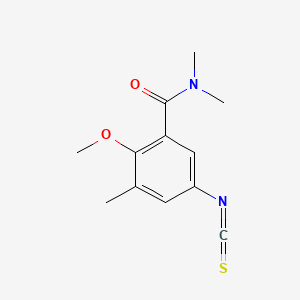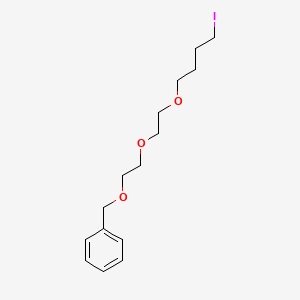
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene: is an organic compound characterized by a benzene ring attached to a hydrocarbon chain that includes three units of ethylene glycol and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene typically involves multiple steps. One common method is the etherification of a benzyl alcohol derivative with an iodinated butyl ether. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The ether linkages in the compound can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within the body. The ethylene glycol units provide solubility and flexibility, making it suitable for various applications.
Comparison with Similar Compounds
- ((2-(2-(2-Bromoethoxy)ethoxy)ethoxy)methyl)benzene
- ((2-(2-(2-Chloroethoxy)ethoxy)ethoxy)methyl)benzene
Comparison:
- Uniqueness: The presence of the iodine atom in ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene makes it unique compared to its bromo and chloro counterparts. Iodine provides distinct radiolabeling capabilities and different reactivity profiles.
- Reactivity: Iodine is generally more reactive in nucleophilic substitution reactions compared to bromine and chlorine, making this compound more versatile in synthetic applications.
Properties
Molecular Formula |
C15H23IO3 |
|---|---|
Molecular Weight |
378.25 g/mol |
IUPAC Name |
2-[2-(4-iodobutoxy)ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C15H23IO3/c16-8-4-5-9-17-10-11-18-12-13-19-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChI Key |
KMALHPNOHWRJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



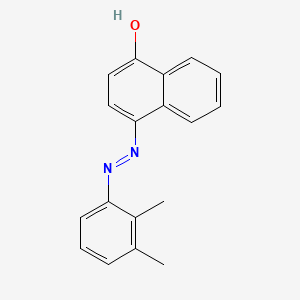

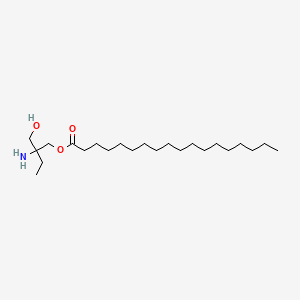
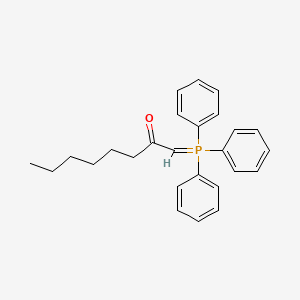
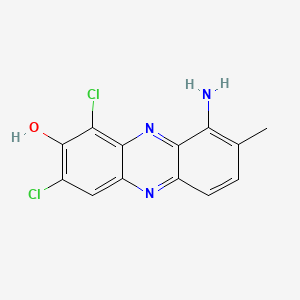
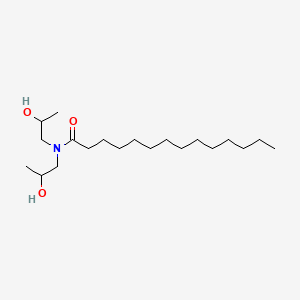
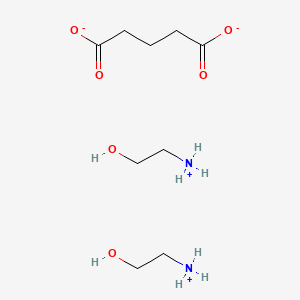

![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
